molecular formula C9H8N6O B11183547 5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11183547
M. Wt: 216.20 g/mol
InChI Key: OXQDHUHYTQHWFP-UHFFFAOYSA-N
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Description

5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole-pyrazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are also known for their diverse biological properties.

Uniqueness

5-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its combination of both pyrazole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds with only one of these rings .

Properties

Molecular Formula

C9H8N6O

Molecular Weight

216.20 g/mol

IUPAC Name

5-(1-ethylpyrazol-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C9H8N6O/c1-2-15-5-6(3-11-15)7-4-10-8-9(12-7)14-16-13-8/h3-5H,2H2,1H3

InChI Key

OXQDHUHYTQHWFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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